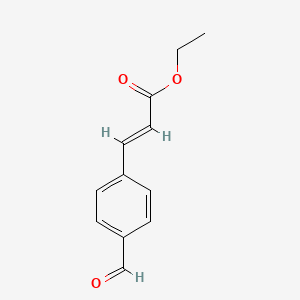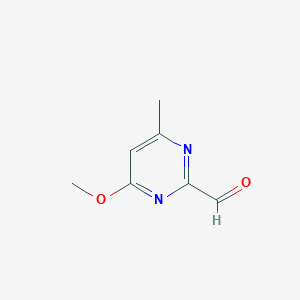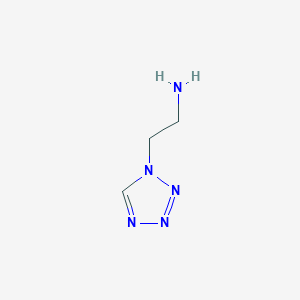
2-(1H-tetrazol-1-yl)ethanamine
Descripción general
Descripción
2-(1H-tetrazol-1-yl)ethanamine, also known as 1H-Tetrazole-1-ethanamine , is a chemical compound with the molecular formula C3H7N5 . It has an average mass of 113.121 Da and a monoisotopic mass of 113.070145 Da . The compound is also known by its IUPAC name 2-(1H-tetraazol-1-yl)ethanamine hydrochloride .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notationc1nnnn1CCN . This indicates that the compound consists of a tetrazole ring (c1nnnn1) attached to an ethanamine group (CCN). Physical and Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3, a boiling point of 263.7±42.0 °C at 760 mmHg, and a flash point of 113.3±27.9 °C . It has a molar refractivity of 28.9±0.5 cm3, and a polar surface area of 70 Å2 . The compound is also predicted to have a high water solubility at 25 deg C (mg/L): 1e+006 .Aplicaciones Científicas De Investigación
DNA Binding and Anticancer Activities
One of the significant applications of 2-(1H-tetrazol-1-yl)ethanamine derivatives is in the field of cancer research. Studies have shown that certain complexes derived from this compound exhibit strong DNA binding and cleavage activities. For instance, Mustafa et al. (2015) synthesized pendant arm‐pyridyltetrazole copper(II) complexes with derivatives of this compound. These complexes demonstrated potent DNA binding and cleavage activities, suggesting potential anticancer applications. The study indicated that these complexes could inhibit the growth of cancer cells like human breast adenocarcinoma cells, showcasing comparable cytotoxic activities to the standard drug cisplatin (Mustafa et al., 2015).
Synthesis and Structural Characterization of Metal Complexes
This compound has also been used in the synthesis and structural characterization of metal complexes. A study by Cubanski et al. (2013) involved synthesizing pyrazole-based tripodal tetraamine ligands, including derivatives of this compound. These compounds were used to create metal complexes, which were characterized by X-ray crystallography. This research is vital for understanding the coordination chemistry of these ligands and their potential applications in various fields (Cubanski et al., 2013).
Antimicrobial and Antifungal Activities
Compounds derived from this compound have shown promising antimicrobial and antifungal activities. In a study conducted by Zaidi et al. (2021), novel 2-(4-allylpiperazin-1-yl)-1-(1- aryl-1H-tetrazol-5-yl)ethanone derivatives were synthesized. These compounds exhibited significant antimicrobial activities, with some showing potency comparable to conventional medicines (Zaidi et al., 2021).
Synthesis of Novel Heterocyclic Compounds
This compound is also used in the synthesis of novel heterocyclic compounds. Elavarasan et al. (2014) synthesized a new series of heterocyclic compounds containing both tetrazoles and piperidine nuclei. These compounds were evaluated for their antimicrobial activity, showcasing the versatility of this compound in creating diverse chemical structures with potential biological activities (Elavarasan et al., 2014).
Safety and Hazards
While specific safety and hazard information for 2-(1H-tetrazol-1-yl)ethanamine is not available, general safety measures for handling tetrazoles include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Propiedades
IUPAC Name |
2-(tetrazol-1-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N5/c4-1-2-8-3-5-6-7-8/h3H,1-2,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHVPBISEIPFJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=NN1CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


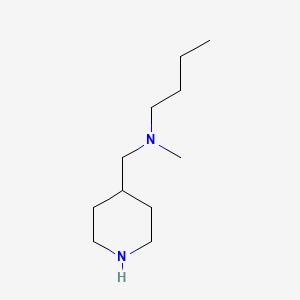
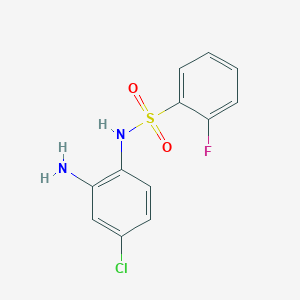

![1-[3-(Difluoromethoxy)phenyl]ethanamine](/img/structure/B3306382.png)
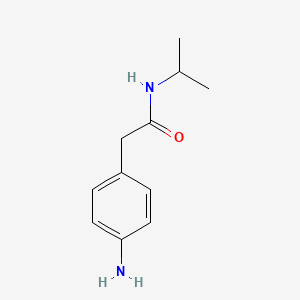
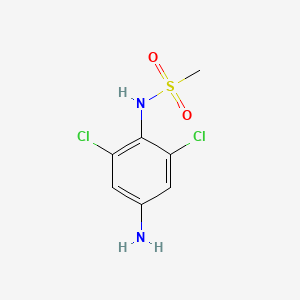
![N-[3-(aminomethyl)phenyl]-3-fluorobenzamide](/img/structure/B3306397.png)
![[(3,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B3306403.png)
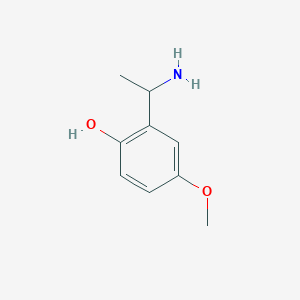
![6-Bromo-2-[2-(5-methylfuran-2-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B3306412.png)
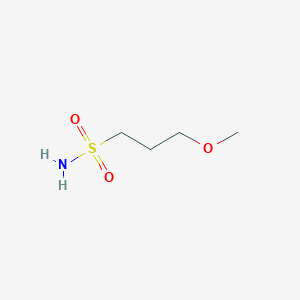
![1,2-Propanediol, 3-[(2-methylheptadecyl)oxy]-](/img/structure/B3306432.png)
